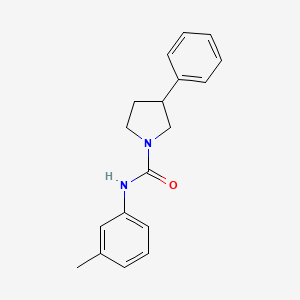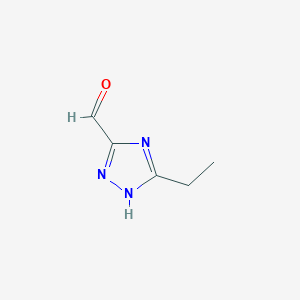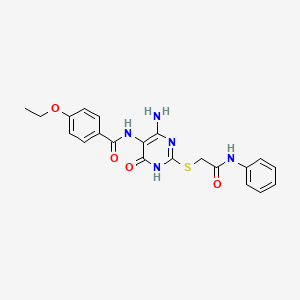![molecular formula C18H17N5O5S B2491679 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852454-46-7](/img/structure/B2491679.png)
3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H17N5O5S and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a thieno[3,2-d]pyrimidine core have been reported to inhibitPhosphatidylinositol-3-kinase (PI3K) , a key enzyme involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. Other compounds with a piperazine moiety have been reported to inhibit acetylcholinesterase (AChE) , an enzyme involved in the termination of impulse transmission at cholinergic synapses.
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may bind to the active sites of pi3k or ache, inhibiting their activity . This inhibition could lead to changes in the downstream signaling pathways regulated by these enzymes.
Biochemical Pathways
The inhibition of PI3K can affect the PI3K/Akt signaling pathway , which plays a crucial role in the regulation of cell survival and growth . On the other hand, inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of PI3K could potentially lead to decreased cell proliferation and survival, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer . The inhibition of AChE could enhance cholinergic transmission, which could be beneficial in the treatment of diseases characterized by decreased cholinergic activity, such as Alzheimer’s disease .
Properties
IUPAC Name |
3-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S/c24-15(11-22-17(25)16-14(5-10-29-16)19-18(22)26)21-8-6-20(7-9-21)12-1-3-13(4-2-12)23(27)28/h1-5,10H,6-9,11H2,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQYFKQQFYHISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
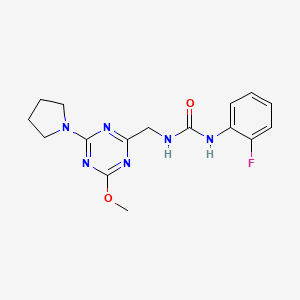
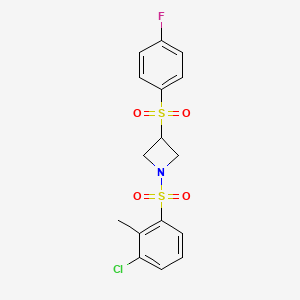
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)
![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)
![(4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone](/img/structure/B2491610.png)
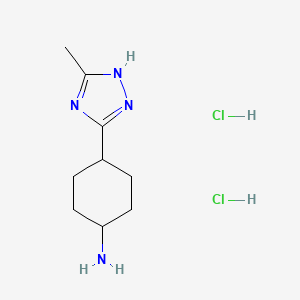
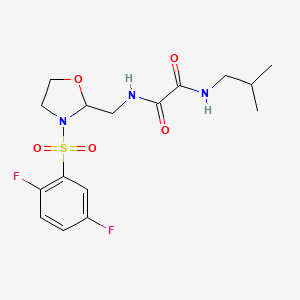
![N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide](/img/structure/B2491615.png)
![N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2491616.png)
